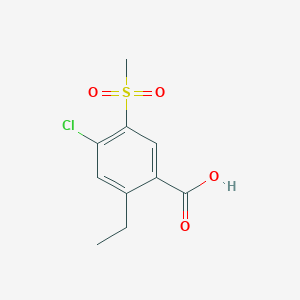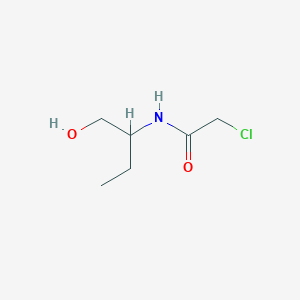![molecular formula C12H18ClN3 B8569288 3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine](/img/structure/B8569288.png)
3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine is a heterocyclic compound that contains both a piperidine and a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine typically involves the reaction of 6-methylpyridazine with 4-(2-chloroethyl)-1-piperidine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The piperidine and pyridazine rings can also interact with various receptors and enzymes, modulating their activity .
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds such as 4-(2-chloroethyl)-1-piperidine share structural similarities and can undergo similar chemical reactions.
Pyridazine Derivatives: Compounds like 6-methylpyridazine have similar core structures and can be used in similar applications.
Uniqueness
3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine is unique due to the combination of the piperidine and pyridazine rings, which confer distinct chemical and biological properties.
特性
分子式 |
C12H18ClN3 |
|---|---|
分子量 |
239.74 g/mol |
IUPAC名 |
3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine |
InChI |
InChI=1S/C12H18ClN3/c1-10-2-3-12(15-14-10)16-8-5-11(4-7-13)6-9-16/h2-3,11H,4-9H2,1H3 |
InChIキー |
CVQFYSMLUOBBJN-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,4-Di-tert-butyl-6-[(2,6-dimethylphenyl)sulfanyl]phenol](/img/structure/B8569286.png)

